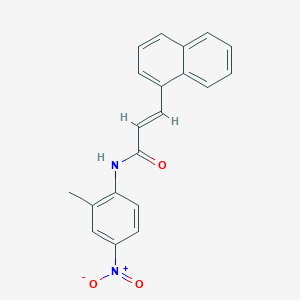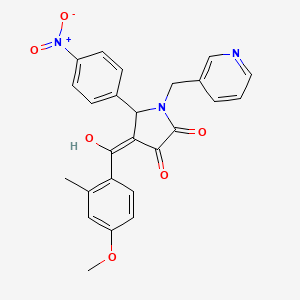
N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide, also known as MNNA, is a chemical compound with potential applications in scientific research. This compound belongs to the family of acrylamide derivatives and is widely used as a fluorescent probe for the detection of protein conformational changes.
Mécanisme D'action
N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide binds to hydrophobic cavities of proteins through non-covalent interactions such as Van der Waals forces, hydrogen bonding, and hydrophobic interactions. Upon binding, the molecule undergoes a conformational change resulting in a change in fluorescence intensity. This change in fluorescence is due to the change in the polarity of the environment surrounding the molecule.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects on living organisms. It is primarily used as a research tool in the field of protein biochemistry.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide as a research tool include its high sensitivity and specificity for detecting protein conformational changes. It is also relatively easy to synthesize and purify, making it a cost-effective option for research labs.
The limitations of using this compound include its potential toxicity and the need for specialized equipment for fluorescence measurements. This compound can also be prone to photobleaching, which can affect the accuracy of fluorescence measurements.
Orientations Futures
There are several future directions for the use of N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide in scientific research. One potential application is in the development of new drugs that target protein-protein interactions. This compound can be used to screen for small molecules that disrupt protein-protein interactions, which could lead to the development of new therapeutic agents.
Another potential application is in the study of protein misfolding diseases such as Alzheimer's and Parkinson's disease. This compound can be used to monitor changes in protein conformation associated with these diseases, which could lead to a better understanding of their underlying mechanisms.
In conclusion, this compound is a valuable research tool with potential applications in a wide range of scientific fields. Its ability to detect protein conformational changes makes it a powerful tool for studying protein-protein interactions, ligand binding, and protein folding. While there are limitations to its use, this compound remains a useful tool for researchers looking to gain a better understanding of the complex world of protein biochemistry.
Méthodes De Synthèse
N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with 1-naphthylamine, followed by acylation with acryloyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(2-methyl-4-nitrophenyl)-3-(1-naphthyl)acrylamide has been widely used in scientific research as a fluorescent probe for the detection of protein conformational changes. This compound binds to the hydrophobic cavities of proteins and undergoes a conformational change upon binding, resulting in a change in fluorescence intensity. This property of this compound has been exploited for the detection of protein-protein interactions, ligand binding, and protein folding studies.
Propriétés
IUPAC Name |
(E)-N-(2-methyl-4-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-13-17(22(24)25)10-11-19(14)21-20(23)12-9-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDAWEDLXVQLHJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)
![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)

![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)


![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)

![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)

